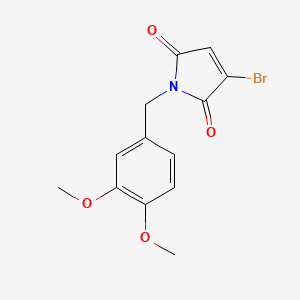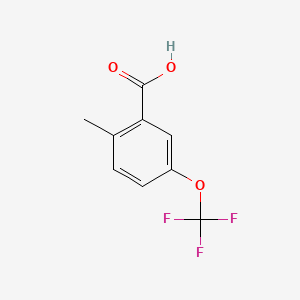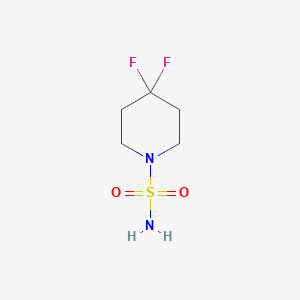![molecular formula C17H26ClNO4S B1396939 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride CAS No. 1332529-68-6](/img/structure/B1396939.png)
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride
Übersicht
Beschreibung
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride (BOMHCl) is an important synthetic chemical compound. It is widely used as a reagent in organic syntheses and in the preparation of various pharmaceuticals, agrochemicals, and other compounds. BOMHCl is a highly versatile compound, with numerous applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Applications
One of the primary applications of this compound is in the field of antihypertensive medications. A study by Clark et al. (1983) found that certain derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which are structurally related to 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride, demonstrated significant antihypertensive activity. These findings suggest the potential of this compound in developing new antihypertensive drugs (Clark et al., 1983).
Synthetic Approaches to Spiroaminals
Sinibaldi and Canet (2008) explored various synthetic approaches to spiroaminals, including the 1-oxa-7-azaspiro[5.5]undecane ring system, which is closely related to the compound . This research highlights the compound's significance in synthetic chemistry, particularly in creating complex molecules with potential biological activities (Sinibaldi & Canet, 2008).
Antibacterial Agents
A 2022 study by Lukin et al. investigated derivatives of 1-oxa-9-azaspiro[5.5]undecane, similar to the compound , in the synthesis of new antibacterial agents. They tested these derivatives against various bacterial strains, highlighting the potential of such compounds in developing novel antibiotics (Lukin et al., 2022).
Spirocyclic Derivatives in Organic Chemistry
Research by Krasavin et al. (2016) involved spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, structurally related to the compound , for the design of potential inhibitors of soluble epoxide hydrolase. This indicates the compound's relevance in developing new therapeutic agents for cardiovascular disease, inflammation, and pain (Krasavin et al., 2016).
Eigenschaften
IUPAC Name |
(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S.ClH/c1-23(19,20)22-16-7-12-21-17(13-16)8-10-18(11-9-17)14-15-5-3-2-4-6-15;/h2-6,16H,7-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILQMXVONCONDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



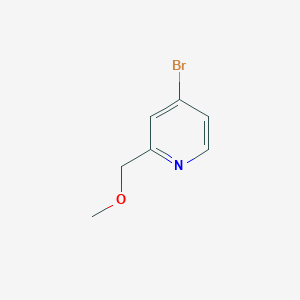

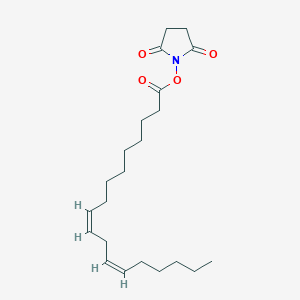
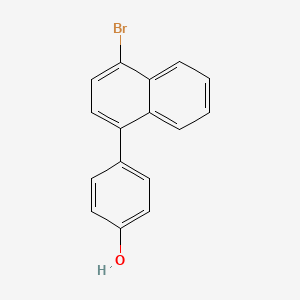


![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)

![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)
